molecular formula C18H20BrFN4O3 B2467363 N-(4-bromo-2-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1396887-21-0

N-(4-bromo-2-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

Cat. No. B2467363
CAS RN: 1396887-21-0
M. Wt: 439.285
InChI Key: WSYMPVTYALUIDZ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H20BrFN4O3 and its molecular weight is 439.285. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized various compounds similar to "N-(4-bromo-2-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide," aiming at studying their structure-activity relationships, optimizing pharmacological profiles, and developing novel radiotracers for positron emission tomography (PET) imaging of specific receptors in the brain. These compounds demonstrate the feasibility of nucleophilic displacement of halides with fluorides, offering pathways to novel radiolabeled compounds with potential applications in medical imaging and as receptor antagonists or inhibitors for therapeutic uses (Katoch-Rouse & Horti, 2003).

Medicinal Chemistry Applications

Compounds structurally related to "N-(4-bromo-2-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide" have been developed as part of efforts to discover novel therapeutic agents. These efforts include the design and synthesis of analogs to study binding affinity for specific biological targets, such as cannabinoid receptors, with the aim of developing new drugs for treating diseases or disorders associated with these targets. For example, methoxy- and fluorine-substituted analogs of cannabinoid receptor ligands have shown promising results in in vitro studies, indicating potential for further investigation as medical imaging tracers or therapeutic agents (Tobiishi et al., 2007).

Biochemical and Pharmacological Studies

Research on derivatives of "N-(4-bromo-2-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide" extends to biochemical and pharmacological studies, focusing on understanding their mechanism of action, evaluating their cytotoxicity against specific cancer cell lines, and assessing their potential as inhibitors or antagonists for various receptors. These studies contribute to the development of new therapeutic agents with improved efficacy and safety profiles for treating cancer and other diseases (Hassan, Hafez, & Osman, 2014).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrFN4O3/c1-23-10-13(17(22-23)27-2)18(26)24-7-5-11(6-8-24)16(25)21-15-4-3-12(19)9-14(15)20/h3-4,9-11H,5-8H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYMPVTYALUIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide

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